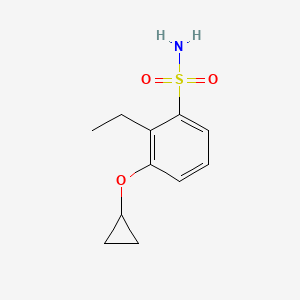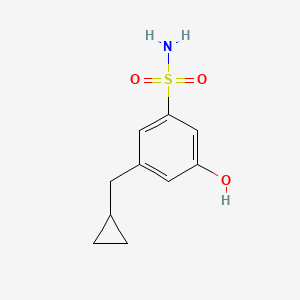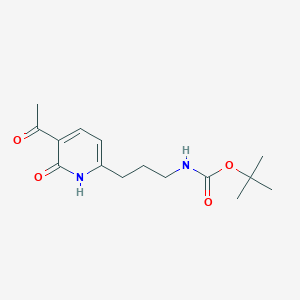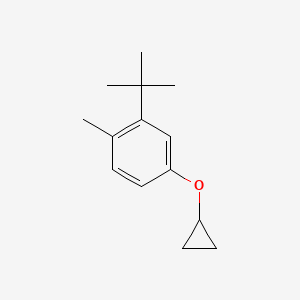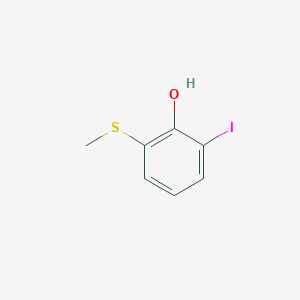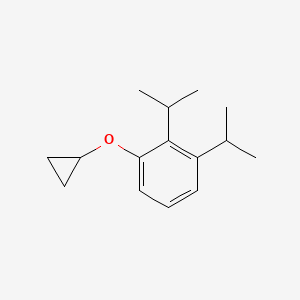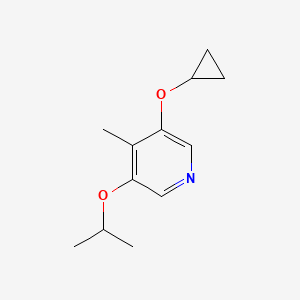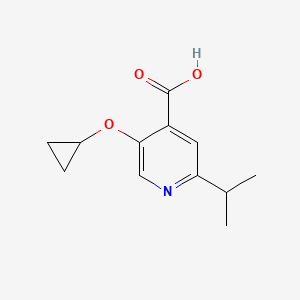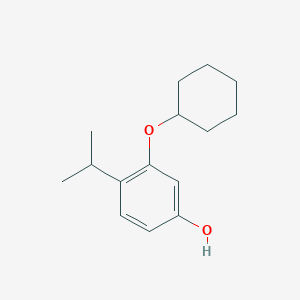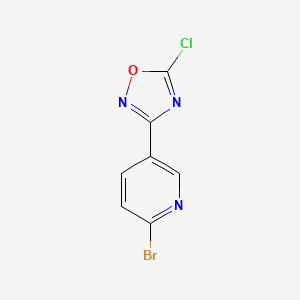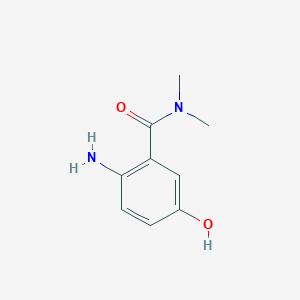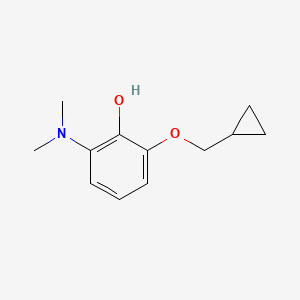![molecular formula C11H12O4 B14843056 [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a methoxycarbonyl group attached to the phenyl ring at the third position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid typically involves the esterification of 3-hydroxy-5-methylbenzoic acid followed by a Friedel-Crafts acylation reaction. The esterification can be carried out using methanol and a strong acid catalyst such as sulfuric acid. The resulting ester is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the methoxycarbonyl group can yield alcohols or aldehydes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the methoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3-carboxy-5-methylbenzoic acid.
Reduction: Formation of 3-(hydroxymethyl)-5-methylphenyl]acetic acid.
Substitution: Formation of 3-nitro-5-methylphenyl]acetic acid.
Scientific Research Applications
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
[3-(Methoxycarbonyl)phenyl]acetic acid: Lacks the methyl group at the fifth position.
[3-(Methoxycarbonyl)-4-methylphenyl]acetic acid: Methyl group is at the fourth position instead of the fifth.
[3-(Methoxycarbonyl)-5-ethylphenyl]acetic acid: Ethyl group replaces the methyl group at the fifth position.
Uniqueness: [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid is unique due to the specific positioning of the methoxycarbonyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement may result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(3-methoxycarbonyl-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-8(6-10(12)13)5-9(4-7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
DHJADAZZJSPDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



